molecular formula C7H8Cl2N2O2 B8604276 4,5-dichloro-2-(2-methoxy-ethyl)-2H-pyridazin-3-one

4,5-dichloro-2-(2-methoxy-ethyl)-2H-pyridazin-3-one

Cat. No.: B8604276
M. Wt: 223.05 g/mol
InChI Key: VHRFJGXKUVKVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-2-(2-methoxy-ethyl)-2H-pyridazin-3-one is a useful research compound. Its molecular formula is C7H8Cl2N2O2 and its molecular weight is 223.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8Cl2N2O2

Molecular Weight

223.05 g/mol

IUPAC Name

4,5-dichloro-2-(2-methoxyethyl)pyridazin-3-one

InChI

InChI=1S/C7H8Cl2N2O2/c1-13-3-2-11-7(12)6(9)5(8)4-10-11/h4H,2-3H2,1H3

InChI Key

VHRFJGXKUVKVMA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C(=C(C=N1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 4.00 g (24.2 mmol) of 4,5-dichloro-2H-pyridazin-3-one and 6.70 g (48.5 mmol) of potassium carbonate in 40 ml of acetone were added 4.55 ml (6.74 g, 48.5 mmol, 2 eq.) of 2-bromoethylmethylether. The suspension was stirred for 24 h at 55° C. Then 1 ml (1.48 g, 10.6 mmol) of 2-bromoethylmethylether were added and the mixture was stirred for another 24 h. The reaction was then allowed to cool to room temperature, the solids were filtered off and washed twice with ethyl acetate. The filtrate was concentrated in vaccuo, taken up in methylene chloride and purified by flash chromatography (SiO2, heptane:ethyl acetate 85:15 v/v) to yield the title compound as a white crystalline solid.
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